rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis
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Overview
Description
rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis typically involves the reaction of tert-butyl carbamate with (2R,6R)-6-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis
- rac-tert-butyl N-{[(2R,3R)-2-phenylpiperidin-3-yl]methyl}carbamate, cis
- rac-tert-butyl N-{[(2R,4S)-4-methoxypiperidin-2-yl]methyl}carbamate, cis
Comparison: rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis is unique due to its specific stereochemistry and the presence of a methyl group at the 6-position of the piperidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(6-methylpiperidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,13,15) |
InChI Key |
XRNMGCXGUDXCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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